3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDLTTXSUXJQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pre-Substituted Benzaldehyde Derivatives
A common approach involves brominating a pre-halogenated benzaldehyde precursor. For example, 2,6-dichloro-5-(trifluoromethyl)benzaldehyde can undergo electrophilic bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
Reaction Conditions :
- Catalyst : Zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃).
- Temperature : 25–45°C for bromine addition, followed by stirring at 25–65°C.
- Solvent : Oleum or sulfuric acid to stabilize the reactive intermediate.
This method achieves >95% purity post-distillation, with bromine acting as both a reactant and a mild oxidizer.
Sequential Chlorination and Trifluoromethylation
An alternative route involves constructing the aromatic core stepwise:
- Chlorination : p-Chlorobenzotrifluoride undergoes di-chlorination at the 2- and 6-positions using Cl₂ gas under UV light.
- Trifluoromethylation : Introduced via radical trifluoromethylation using CF₃I and a copper catalyst.
- Bromination : Final bromination at the 3-position using Br₂/FeBr₃.
Key Industrial Considerations :
- Feed Ratio : p-Chlorobenzotrifluoride to Cl₂ maintained at 1:1–6 to minimize over-chlorination.
- Yield Optimization : 60–120°C reaction temperature maximizes 3,4,5-trichloro intermediate formation while suppressing isomerization.
Catalytic Systems and Reaction Mechanisms
Zinc Bromide-Mediated Bromination
Zinc bromide (ZnBr₂) enhances regioselectivity in electrophilic bromination by polarizing the Br–Br bond, directing substitution to the meta position relative to electron-withdrawing groups (Cl, CF₃). This is critical for avoiding para-brominated byproducts.
Mechanistic Insights :
Solvent Effects and Temperature Control
- Oleum as Solvent : Enhances electrophilicity of bromine and stabilizes carbocation intermediates.
- Low-Temperature Quenching : Quenching the reaction mixture below 25°C prevents decomposition of the aldehyde group.
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain precise temperature and mixing ratios:
Distillation and Chromatography
- Vacuum Distillation : Isolates the product at 110–130°C (0.1–0.5 mmHg).
- Purity Metrics : >95% purity confirmed via GC-MS and NMR.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| ZnBr₂/Bromine | ZnBr₂ | 25–65°C | 82% | >95% |
| AlCl₃/NBS | AlCl₃ | 60–120°C | 75% | 90% |
| Radical Trifluoromethylation | Cu(I) | 150–178°C | 68% | 85% |
Advantages of ZnBr₂ Method : Higher selectivity, lower isomer formation (<11%), and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogen Position and Type
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde (HA-0464)
- Structure : Differs by replacing chlorines at positions 2 and 6 with fluorine atoms.
- Molecular Weight : ~359.14 g/mol (inferred from similar aldehydes in ).
- Applications : Used as an intermediate in fluorinated drug synthesis due to its balance of reactivity and stability .
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde
- Structure : Bromo at position 5, with a trifluoromethyl group attached to a benzyloxy substituent.
- Molecular Weight : 359.14 g/mol (exact match from ).
- Reactivity : The benzyloxy group introduces steric bulk, reducing accessibility to the aldehyde group. The trifluoromethyl on the benzyloxy side chain alters electronic effects compared to direct ring substitution .
Functional Group Variations
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
- Structure : Ester (-COOCH₃) replaces aldehyde (-CHO); trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
- Reactivity : The ester group is less reactive than aldehydes, favoring hydrolysis or transesterification over nucleophilic addition. Trifluoromethoxy is a weaker electron-withdrawing group than trifluoromethyl .
- Applications : Likely used in polymer or surfactant synthesis due to its stability .
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzamide
- Structure : Amide (-CONH₂) replaces aldehyde.
- Reactivity : Amides are highly stable, requiring strong conditions for hydrolysis. This limits utility in dynamic syntheses but enhances thermal stability .
- Applications: Potential use in drug design for hydrogen-bonding interactions with biological targets .
Data Table: Key Properties of Analogous Compounds
Biological Activity
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine, chlorine, and a trifluoromethyl group, enhances its lipophilicity and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHBrClFO
- Molecular Weight : 321.91 g/mol
- Structure : Chemical Structure
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances the compound's ability to penetrate biological membranes, while the halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing binding affinity and specificity for biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of several microbial strains, potentially through enzyme inhibition mechanisms that disrupt metabolic pathways essential for microbial survival .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- Target Enzymes : The compound has been tested against several enzymes implicated in cancer progression and microbial resistance.
- Results : Significant inhibition was observed with IC50 values indicating effective concentrations for therapeutic use.
-
Cell Line Studies :
- Various cancer cell lines were treated with different concentrations of the compound.
- Results indicated a dose-dependent decrease in viability.
Cell Line IC50 (µM) % Inhibition at 50 µM HeLa 10.0 85 MCF-7 15.0 78 A549 12.0 82
Applications in Drug Development
The compound is being explored as a precursor in the synthesis of novel therapeutic agents due to its unique structural features that enhance potency and selectivity. Its derivatives are under investigation for their potential use in treating conditions such as cancer and bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
